![molecular formula C21H30N2O B2526051 1-[4-(1-Adamantyl)phenyl]-3-butylurea CAS No. 391230-02-7](/img/structure/B2526051.png)
1-[4-(1-Adamantyl)phenyl]-3-butylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-Adamantyl)phenyl]-3-butylurea is a useful research compound. Its molecular formula is C21H30N2O and its molecular weight is 326.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anion Binding and Molecular Interaction Studies
1-[4-(1-Adamantyl)phenyl]-3-butylurea and its derivatives have been explored for their anion binding capabilities in both solution and solid states. These studies involve adamantane bisurea derivatives demonstrating complexation with various anions, including fluoride, chloride, bromide, acetate, nitrate, hydrogen sulfate, and dihydrogen phosphate. The incorporation of the adamantane moiety into these structures is significant for preorganizing the receptor in a tweezer-like conformation, optimizing the formation of a hydrogen bonding network. This structural arrangement facilitates high selectivity and stability of complexes with anions, particularly with dihydrogen phosphate, as evidenced by extensive receptor-anion hydrogen bonds in X-ray structural analyses (Blažek et al., 2013).
Crystal Structure and Molecular Docking
Further research into this compound derivatives has also focused on their crystal structures and intermolecular interactions. Studies have characterized the crystal structures of these compounds, revealing insights into the conformational effects on crystal packing stabilization. Detailed analyses of intermolecular interactions, including Hirshfeld surface analysis, have been performed to understand the contributions of various contacts in the crystal structure. These investigations underscore the importance of the adamantyl group in influencing the molecular architecture and interactions within crystalline materials (Saeed et al., 2015; Saeed et al., 2014).
Reactivity and Catalytic Properties
The reactivity and potential catalytic applications of this compound derivatives have been explored in the context of palladium-catalyzed cross-coupling reactions. Monomeric arylpalladium halide complexes, for instance, have been synthesized and characterized, revealing that these complexes may be stabilized by agostic interactions. Such studies highlight the utility of adamantyl-based ligands in facilitating nucleophilic substitutions and cross-coupling reactions, further expanding the applicability of these compounds in synthetic chemistry (Stambuli et al., 2002).
DNA Binding and Anticancer Activities
Research on this compound derivatives has also delved into their DNA binding capabilities and potential anticancer activities. For instance, novel adamantane-naphthyl thiourea conjugates have been synthesized, with studies revealing their ability to significantly bind to DNA via intercalation and groove binding. These compounds have demonstrated selective cytotoxicity towards cancer cells, highlighting their potential as therapeutic agents (Arshad et al., 2021).
Cholinesterase Inhibitory Activities
Additionally, adamantyl-based derivatives have been evaluated for their cholinesterase inhibitory activities, indicating their potential in treating neurological disorders. Studies have assessed the acetylcholinesterase and butyrylcholinesterase inhibitory activities of these compounds, identifying specific derivatives with strong inhibition effects. Molecular docking analyses have further elucidated the interactions of these inhibitors with target proteins, emphasizing the therapeutic relevance of adamantyl-based compounds (Kwong et al., 2017).
Mécanisme D'action
Target of Action
Adamantyl analogues of paracetamol have been reported to exhibit analgesic properties through the inhibition of the trpa1 channel . This suggests that 1-[4-(1-Adamantyl)phenyl]-3-butylurea may also interact with similar targets.
Mode of Action
They behave as selective TRPA1 channel antagonists , which may suggest a similar mode of action for this compound.
Biochemical Pathways
The inhibition of the trpa1 channel by adamantyl analogues of paracetamol suggests that this compound may affect similar pathways .
Result of Action
The analgesic properties of adamantyl analogues of paracetamol suggest that this compound may have similar effects .
Action Environment
The stability and reactivity of adamantane derivatives suggest that these compounds may be influenced by factors such as temperature, ph, and the presence of other molecules .
Analyse Biochimique
Biochemical Properties
1-[4-(1-Adamantyl)phenyl]-3-butylurea is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Cellular Effects
These compounds do not exert their mechanism of nociception through direct interaction with cannabinoid receptors, nor by inhibiting COX .
Temporal Effects in Laboratory Settings
The stability and degradation of adamantane derivatives have been a subject of interest in the field of chemistry .
Dosage Effects in Animal Models
Adamantyl analogues of paracetamol have been reported to have potent analgesic effects .
Transport and Distribution
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems .
Subcellular Localization
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems .
Propriétés
IUPAC Name |
1-[4-(1-adamantyl)phenyl]-3-butylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-2-3-8-22-20(24)23-19-6-4-18(5-7-19)21-12-15-9-16(13-21)11-17(10-15)14-21/h4-7,15-17H,2-3,8-14H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXHVGWMDSGNDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10-Oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B2525968.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2525970.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2525971.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2525974.png)
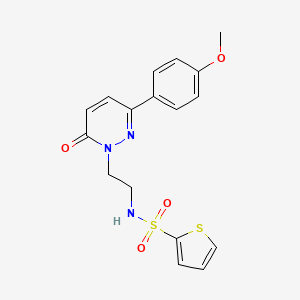
![2-Indol-1-yl-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2525976.png)
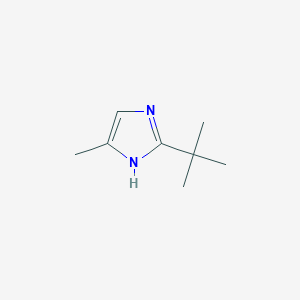
![2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-pyridazin-3-ylacetamide](/img/structure/B2525979.png)

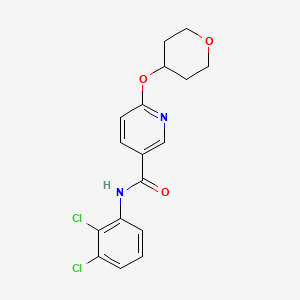
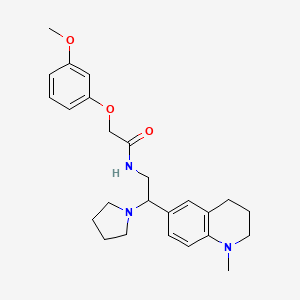
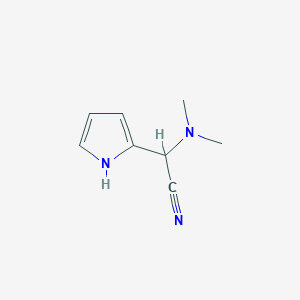

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine](/img/structure/B2525989.png)
